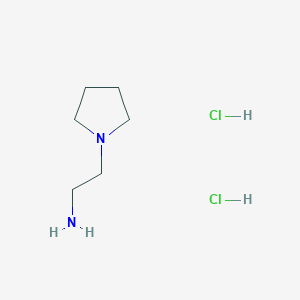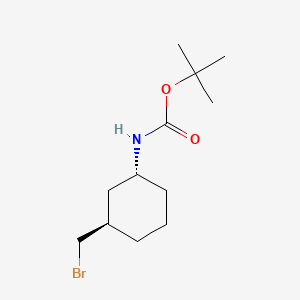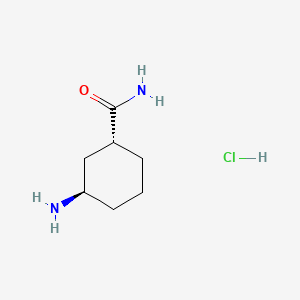
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid
Übersicht
Beschreibung
“Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C21H19NO4 and a molecular weight of 349.38 .
Molecular Structure Analysis
The molecular structure of “Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid” consists of 21 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid” are not available, related compounds have been used as scaffolds for the discovery of M5-preferring orthosteric antagonists .Physical And Chemical Properties Analysis
“Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid” has a molecular weight of 349.38 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
1. Synthesis of NLO Oligomers
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid has been utilized in the sequential synthesis of main-chain nonlinear optical (NLO) oligomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores. This synthesis involves the preparation of a protected ω-secondary amino carboxylic acid monomer with the Fmoc group playing a crucial role in the process (Huang et al., 2000).
2. Solid-Phase Synthesis of Peptide Alcohols
Dihydropyran-2-carboxylic acid, a novel compound used in conjunction with Fmoc strategy, has been effectively applied for the solid-phase synthesis of peptide alcohols, such as Octreotide (Hsieh et al., 1998).
3. Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides demonstrate significant self-assembly features, making them suitable for fabricating various functional materials. These materials have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
4. Synthesis of N-Fmoc Statine and Its Analogue
The synthesis of N-Fmoc Statine, a derivative of Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid, has been explored for its potential in medicinal chemistry and drug development (Xia Kun & W. Xin, 2006).
5. Development of Fmoc-Protected Bis-Amino Acids
The Fmoc protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy enables the synthesis of stereochemically and functionally diverse spiroligomers. These spiroligomers are used in solid-phase Fmoc/tBu chemistry for various applications (Xie et al., 2022).
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,19H,10-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVIYSJIJLCHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-1,2,5,6-tetrahydropyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)




